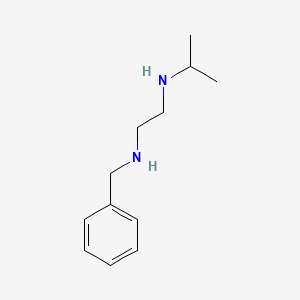

N1-Benzyl-N2-isopropylethane-1,2-diamine

Description

N1-Benzyl-N2-isopropylethane-1,2-diamine is a diamine derivative featuring a benzyl group attached to one nitrogen atom and an isopropyl group to the other within a 1,2-ethylenediamine backbone. The benzyl group introduces aromaticity and steric bulk, while the isopropyl substituent contributes to hydrophobicity and steric effects, influencing reactivity and applications in coordination chemistry, catalysis, or organic synthesis .

Properties

CAS No. |

57857-10-0 |

|---|---|

Molecular Formula |

C12H20N2 |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

N-benzyl-N'-propan-2-ylethane-1,2-diamine |

InChI |

InChI=1S/C12H20N2/c1-11(2)14-9-8-13-10-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3 |

InChI Key |

FMTNNXQJKMDALV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCCNCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N2-isopropylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride and isopropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-N2-isopropylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The benzyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce secondary amines .

Scientific Research Applications

N1-Benzyl-N2-isopropylethane-1,2-diamine has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N1-Benzyl-N2-isopropylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The benzyl and isopropyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations in Aliphatic Diamines

- N1-Benzyl-N2-ethylethane-1,2-diamine (C₁₁H₁₈N₂): Replaces the isopropyl group with an ethyl group. Applications in niche organic synthesis are noted, though its use is less common .

- N,N′-Diisopropylethane-1,2-diamine (DIEDA, C₈H₂₀N₂) : Lacks the benzyl group, featuring two isopropyl substituents. Used in vanadium(II) complexes, where steric bulk stabilizes metal coordination but reduces ligand flexibility. Lower molecular weight (144.26 g/mol) compared to the benzyl-isopropyl variant .

Cyclic Amine Derivatives

- N1-((1-Benzylpiperidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine (C₁₈H₃₁N₃) : Incorporates a piperidine ring, increasing conformational rigidity and basicity. The cyclic structure enhances interactions with biological targets or metal ions, diverging from the linear ethylenediamine backbone of the target compound .

- N-(1-Benzyl-3-pyrrolidinyl)-N-isopropyl-1,2-ethanediamine (C₁₆H₂₇N₃) : Features a pyrrolidine ring, altering electronic properties and hydrogen-bonding capacity. Such cyclic analogs are prevalent in pharmaceutical intermediates due to enhanced bioavailability .

Aromatic and Steric Modifications

- N1-Isopropyl-N1-(2-Methyl-benzyl)-ethane-1,2-diamine (C₁₃H₂₂N₂) : Substitutes the benzyl group with a 2-methylbenzyl group, increasing steric hindrance and electron density on the aromatic ring. This modification could enhance corrosion inhibition or catalytic activity in specific reactions .

Data Table: Key Structural and Functional Comparisons

Chemical Reactivity and Functional Insights

- Coordination Chemistry : Linear diamines like this compound are less sterically hindered than cyclic analogs (e.g., piperidine derivatives), enabling flexible binding to metal centers. However, the benzyl group may introduce π-backbonding interactions in transition metal complexes, a feature absent in aliphatic variants like DIEDA .

- Corrosion Inhibition : Compared to polyamines (e.g., DETA, TETA) with multiple -NH- groups, the target compound’s single ethylenediamine backbone and hydrophobic substituents (benzyl, isopropyl) may reduce aqueous solubility but improve adsorption on metal surfaces, a critical factor in inhibition efficiency .

- Synthetic Utility : The isopropyl group’s steric bulk could hinder nucleophilic reactivity at the nitrogen, contrasting with smaller substituents (e.g., ethyl), which favor faster reaction kinetics in alkylation or acylation reactions .

Biological Activity

N1-Benzyl-N2-isopropylethane-1,2-diamine (CAS No. 57857-10-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H20N2 |

| Molecular Weight | 192.30 g/mol |

| IUPAC Name | N-benzyl-N'-propan-2-ylethane-1,2-diamine |

| CAS Number | 57857-10-0 |

The biological activity of this compound is believed to stem from its interaction with various molecular targets. The compound's benzyl and isopropyl groups enhance its binding affinity to specific receptors and enzymes, potentially modulating cellular signaling pathways. This modulation can lead to various biological effects, including:

- Antimicrobial Activity : The compound exhibits inhibitory effects against a range of bacterial strains.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound shows significant antimicrobial properties. A study evaluated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A recent study involved testing the compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings indicate that this compound could be a valuable candidate for developing new antimicrobial therapies.

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro using various cancer cell lines. The compound demonstrated cytotoxic effects on human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating effective dose ranges.

Case Study: Cytotoxicity in Cancer Cells

In a laboratory study assessing the cytotoxicity of the compound:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| PC-3 (Prostate Cancer) | 30 |

The mechanism by which this compound induces apoptosis appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as N1-Benzyl-N2-methylethane-1,2-diamine and N1-Benzyl-N2-propylethane-1,2-diamine, this compound exhibits unique biological activities attributed to its distinct steric and electronic properties.

Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| N1-Benzyl-N2-methylethane-1,2-diamine | Moderate | Limited |

| N1-Benzyl-N2-propylethane-1,2-diamine | Yes | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.